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Compound of Interest

Compound Name: (S,S)-TsDPEN

Cat. No.: B126374

This technical guide provides an in-depth overview of the physicochemical properties of
(1S,2S)-N-(p-Tolylsulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN.
It is intended for researchers, scientists, and professionals in the field of drug development and
asymmetric catalysis. This document details the compound's core characteristics, experimental
protocols for its synthesis and use, and visual representations of key chemical processes.

Physicochemical Properties of (S,S)-TsDPEN

(S,S)-TsDPEN is a chiral diamine ligand widely employed in asymmetric synthesis, particularly
in the transfer hydrogenation of ketones and imines.[1] Its stereoselective nature makes it a
valuable tool in the synthesis of enantiomerically pure compounds, which is a critical aspect of
pharmaceutical development.[1]

Table 1: Core Physicochemical Properties of (S,S)-TsDPEN
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Property Value Reference
Molecular Formula C21H22N202S [1112]
Molecular Weight 366.48 g/mol [1]

White to slightly yellow
Appearance ) [1]
crystalline powder

Melting Point 128-131 °C [1]

[a]2°/D +35° (c=1in

Optical Activity hloroform)
chloroform

CAS Number 167316-27-0 [1]3]

Table 2: Solubility Profile of (S,S)-TsDPEN

The quantitative solubility of (S,S)-TsDPEN in various organic solvents is not extensively
reported in the literature. However, based on its use in synthesis and catalysis, the following
qualitative solubility information can be inferred.
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Solvent Solubility Notes

Used as a solvent for
Chloroform Soluble ] ) o

measuring optical activity.

] Commonly used as a reaction

Dichloromethane Soluble

solvent.

Mentioned as a solvent for

o Soluble, particularly when recrystallization ("Solubility in
Acetonitrile o
heated hot Acetonitrile (almost
transparency)").[1]
) Often used in combination with

Methanol Sparingly soluble to soluble )

other solvents for reactions.

i Used in some catalytic

Ethanol Sparingly soluble to soluble o

applications.

Inferred from its organic
Water Insoluble structure and use in non-

aqueous reaction conditions.

Experimental Protocols
Synthesis of (S,S)-TsDPEN

A detailed experimental procedure for the synthesis of (S,S)-TsDPEN is crucial for researchers
who wish to prepare the ligand in-house. The following protocol is a representative method.

Protocol 1: Synthesis of (1S,2S)-N-(p-Tolylsulfonyl)-1,2-diphenylethylenediamine

o Materials: (1S,2S)-1,2-diphenylethylenediamine, p-toluenesulfonyl chloride, triethylamine,
dichloromethane, hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate.

e Procedure:

o Dissolve (1S,2S)-1,2-diphenylethylenediamine in dichloromethane in a round-bottom flask
equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or
argon).
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o Cool the solution to 0 °C using an ice bath.

o Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the cooled
solution of the diamine.

o Add triethylamine dropwise to the reaction mixture to act as a base and scavenge the HCI
formed.

o Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
o Monitor the reaction progress using Thin Layer Chromatography (TLC).
o Upon completion, quench the reaction by adding water.

o Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated
sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by recrystallization from a suitable solvent system (e.g., hot
acetonitrile) to yield pure (S,S)-TsDPEN.[1]

Characterization of (S,S)-TsDPEN (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the
structural elucidation and purity assessment of (S,S)-TsDPEN.

Protocol 2: NMR Spectroscopic Analysis
e Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

o Sample Preparation: Dissolve a small amount of the synthesized (S,S)-TsDPEN in a
deuterated solvent (e.g., CDCls).

e 1H NMR Analysis:

o Acquire a one-dimensional proton NMR spectrum.
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o Typical chemical shifts (d) for the aromatic protons of the phenyl and tosyl groups are
expected in the range of 7.0-8.0 ppm.

o The methine protons (-CH(NH)- and -CH(NH-2)-) will appear as distinct signals, likely
between 3.5 and 5.0 ppm.

o The methyl protons of the tosyl group will be a singlet around 2.3-2.4 ppm.

o The amine protons (-NHz and -NHSO2-) will show broad signals that can be exchanged
with D20.

e 13C NMR Analysis:

[e]

Acquire a one-dimensional carbon-13 NMR spectrum.

o

Aromatic carbons will resonate in the region of 120-145 ppm.

[¢]

The methine carbons will appear between 50 and 70 ppm.

[¢]

The methyl carbon of the tosyl group will be observed around 21 ppm.

» 2D NMR Analysis: For unambiguous assignment of all proton and carbon signals, two-
dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) should be performed.

Table 3: lllustrative *H and 3C NMR Chemical Shifts for (S,S)-TsDPEN in CDCls

'H Chemical Shift (ppm)

Atom (Multiplicity) 13C Chemical Shift (ppm)
Tosyl-CHs ~2.4 (s) ~21.5

Aromatic-H ~7.0-7.8 (m) ~126 - 144

Methine-CH ~3.8-4.5(m) ~60 - 70

Amine-NH/NH:2 Variable (br s)
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Note: These are approximate chemical shifts. Actual values may vary depending on the specific
experimental conditions.

Asymmetric Transfer Hydrogenation of Acetophenone

(S,S)-TsDPEN is a key ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of
prochiral ketones to chiral alcohols.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

o Catalyst System: RuClI--INVALID-LINK--

e Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 molar ratio).
e Procedure:

o In a dry, inert-atmosphere glovebox or Schlenk line, charge a reaction vessel with the
ruthenium catalyst, RuCI--INVALID-LINK--.

o Add the substrate, acetophenone, and a dry, degassed solvent (e.g., dichloromethane or
acetonitrile).

o In a separate flask, prepare the formic acid/triethylamine azeotrope by slowly adding
formic acid to cooled triethylamine under an inert atmosphere.[4]

o Add the formic acid/triethylamine mixture to the reaction vessel containing the catalyst and
substrate.

o Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the required time
(e.g., 2-24 hours).[5]

o Monitor the reaction progress by TLC or GC to determine the conversion of acetophenone.

o Upon completion, quench the reaction and work up the product by standard procedures
(e.g., extraction and column chromatography).

o Determine the enantiomeric excess of the resulting 1-phenylethanol using chiral HPLC or
chiral GC.
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Signaling Pathways and Experimental Workflows

While (S,S)-TsDPEN is not involved in biological signaling pathways, its role in asymmetric
catalysis can be understood through its reaction mechanism.

Reaction Mechanism of Asymmetric Transfer
Hydrogenation

The mechanism of asymmetric transfer hydrogenation catalyzed by Ru-TsDPEN complexes is
believed to involve a concerted, outer-sphere pathway. The key steps include the formation of a
ruthenium hydride species, which then delivers a hydride and a proton to the ketone substrate
via a six-membered transition state.
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Figure 1: Simplified reaction mechanism of asymmetric transfer hydrogenation.

Experimental Workflow for Asymmetric Transfer
Hydrogenation

The following diagram illustrates a typical workflow for carrying out an asymmetric transfer
hydrogenation experiment in a research laboratory.
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Figure 2: General experimental workflow for asymmetric transfer hydrogenation.
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Synthesis Workflow of (S,S)-TsDPEN

The synthesis of (S,S)-TsDPEN involves a straightforward sequence of chemical
transformations and purification steps.
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Figure 3: Workflow for the synthesis of (S,S)-TsDPEN.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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